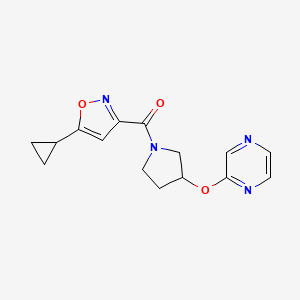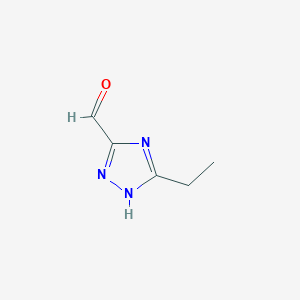
5-乙基-4H-1,2,4-三唑-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with an ethyl group and an aldehyde functional group
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties
作用机制
Target of Action
1,2,4-triazole derivatives are known to be a privileged fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
It’s known that 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .
Pharmacokinetics
Owing to low molecular weight and high hydrophilicity, the described compounds can be considered as building blocks for lead-oriented synthesis .
Result of Action
1,2,4-triazoles have been reported to exhibit a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s known that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contribute greatly to the high density, insensitivity, and thermal stability of the 1,2,4-triazole derivatives .
生化分析
Biochemical Properties
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The polar nature of the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Cellular Effects
The cellular effects of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde are currently unknown. Triazole compounds are known to have various effects on cells. For instance, they can act as antimicrobial agents, inhibiting the growth of bacteria and fungi
Molecular Mechanism
The molecular mechanism of action of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is not well-studied. Triazole compounds are known to interact with various biomolecules. They can act as hydrogen bond acceptors and donors, interacting at the active site of a receptor
Temporal Effects in Laboratory Settings
It is known that triazole compounds are stable to metabolism , suggesting that 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde may also exhibit stability over time.
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-Ethyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
1,2,4-Triazole-3-carbaldehyde: Lacks the ethyl substitution, leading to different chemical properties and reactivity.
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
4H-1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde functional group on the triazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
5-ethyl-1H-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4-6-5(3-9)8-7-4/h3H,2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKAAHZMBZIOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2491535.png)
![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)
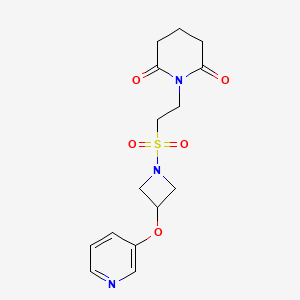
![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)

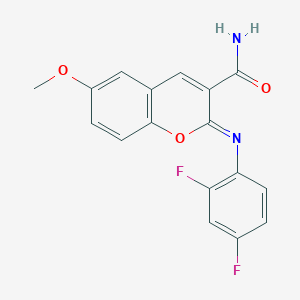
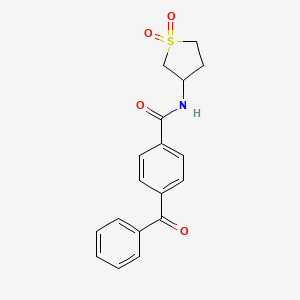

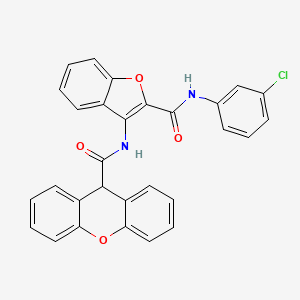
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)
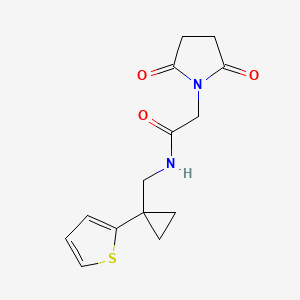
![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]acetamide](/img/structure/B2491556.png)
